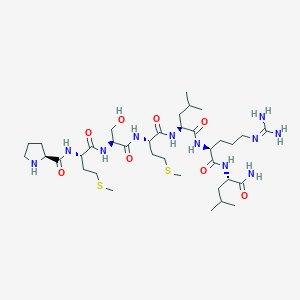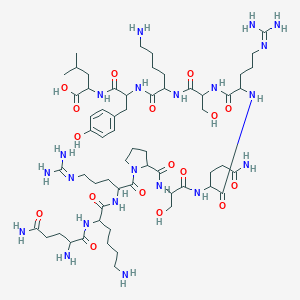
Kinetensin
概要
説明
準備方法
合成経路および反応条件: キネテンシンは通常、固相ペプチド合成(SPPS)によって合成されます。この方法は、成長中のペプチド鎖にアミノ酸を順次添加することを可能にする方法です。このプロセスには、次の手順が含まれます。
最初のアミノ酸の付着: 固体樹脂へ。
脱保護: アミノ酸のN末端の。
カップリング: HBTUまたはDICなどの活性化剤を使用して、次のアミノ酸をカップリングする。
繰り返し: 目的のペプチド配列が得られるまで、脱保護とカップリングのサイクルを繰り返す。
切断: 樹脂からのペプチドの切断と最終的な脱保護.
工業的生産方法: キネテンシンの工業的生産には、大規模なSPPSが関与し、自動ペプチド合成装置を使用して、高収率と高純度を確保します。 このプロセスは、効率とコスト効率を最適化するために、HPLC(高速液体クロマトグラフィー)などの高スループット精製技術を組み込んで、最終生成物を分離することがよくあります .
化学反応の分析
反応の種類: キネテンシンは、次を含むさまざまな化学反応を起こします。
酸化: キネテンシンは、特にチロシンとヒスチジン残基で酸化され、反応性酸素種の生成につながる可能性があります。
還元: 還元反応は、存在する場合、ジスルフィド結合で起こる可能性がありますが、キネテンシンは通常、システイン残基を含みません。
一般的な試薬と条件:
酸化剤: 過酸化水素、過酸。
還元剤: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)。
置換試薬: アミノ酸誘導体、HBTUなどのカップリング剤.
主要な生成物: これらの反応によって生成される主な生成物には、キネテンシンの酸化または還元形態、および置換されたアミノ酸を持つさまざまなアナログが含まれます .
科学的研究の応用
化学: キネテンシンは、ペプチド合成、折り畳み、安定性の研究におけるモデルペプチドとして使用されます。 その明確に定義された配列は、さまざまな条件下でのペプチドの挙動を調査するための理想的な候補となっています .
生物学: 生物学的研究では、キネテンシンは、ヒスタミン放出と炎症反応における役割について研究されています。 それは、ヒスタミン媒介プロセスとアレルギー反応のメカニズムを理解するためのツールとして役立ちます .
医学: キネテンシンのヒスタミンを放出する能力は、アレルギー反応の研究と抗炎症薬の開発に関連しています。 ヒスタミン調節異常を含む疾患における潜在的な治療用途についても検討されています .
産業: 製薬業界では、キネテンシンは、ペプチド系医薬品の開発や、品質管理プロセスにおける基準化合物として使用されています .
作用機序
キネテンシンは、主に肥満細胞からのヒスタミン放出を通じてその効果を発揮します。このペプチドは、肥満細胞の表面にある特定の受容体に結合し、ヒスタミン放出につながる一連の細胞内イベントを引き起こします。 このプロセスには、Gタンパク質共役受容体(GPCR)の活性化と、肥満細胞の脱顆粒と組織周囲へのヒスタミン放出をもたらす後続のシグナル伝達経路が含まれます .
類似の化合物との比較
類似の化合物:
ニューロテンシン: キネテンシンと配列相同性を共有し、同様のヒスタミン放出特性を持っています.
ダイノルフィン: ヒスタミン放出において同等の効力を示すオピオイドペプチド.
アンジオテンシン: 構造的類似性と血圧調節に関連する生物学的活性を有する別のペプチド.
独自性: キネテンシンは、その特定の配列と強力なヒスタミン放出活性において独特です。ニューロテンシンとは異なり、キネテンシンはそれほど強力ではありませんが、それでもその生物学的効果は顕著です。 その独自の配列により、ヒスタミン媒介プロセスと炎症反応における標的化された研究が可能になります .
類似化合物との比較
Neurotensin: Shares sequence homology with kinetensin and has similar histamine-releasing properties.
Dynorphin: An opioid peptide with comparable potency in histamine release.
Angiotensin: Another peptide with structural similarities and biological activity related to blood pressure regulation.
Uniqueness: this compound is unique in its specific sequence and potent histamine-releasing activity. Unlike neurotensin, this compound is less potent but still significant in its biological effects. Its unique sequence allows for targeted studies in histamine-mediated processes and inflammatory responses .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANUJGMSOSQAAY-IHXGQVBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145667 | |
| Record name | Kinetensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1172.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kinetensin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103131-69-7 | |
| Record name | Kinetensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinetensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kinetensin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















